2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide
Description
2-((3-Cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is a synthetic small molecule characterized by a central acetamide scaffold. The structure features a 3-cyanophenylamino group attached to the α-carbon of the acetamide moiety and an isoquinolin-6-yl substituent at the nitrogen terminus. This compound’s design likely targets kinase inhibition or protein-protein interaction modulation, given the prevalence of isoquinoline and cyanoaryl groups in such inhibitors . The cyano group enhances electrophilicity and binding affinity to biological targets, while the isoquinolin-6-yl moiety may contribute to π-π stacking interactions in hydrophobic pockets .
Properties
CAS No. |
920513-41-3 |
|---|---|
Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-(3-cyanoanilino)-N-isoquinolin-6-ylacetamide |
InChI |
InChI=1S/C18H14N4O/c19-10-13-2-1-3-16(8-13)21-12-18(23)22-17-5-4-15-11-20-7-6-14(15)9-17/h1-9,11,21H,12H2,(H,22,23) |
InChI Key |
FUJGIKLCQOKDJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide typically involves the reaction of 3-cyanophenylamine with isoquinolin-6-yl acetic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the cyanophenyl group can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the cyanophenyl group.
Scientific Research Applications
2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoquinoline/Quinoline Cores
Several compounds share structural motifs with the target molecule, differing in substituents and core heterocycles:
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3-cyanophenyl group in the target compound enhances electrophilicity, similar to nitro (7t) and chlorophenyl (RL0) groups . Solubility Modifiers: Ethoxy () and methoxy (7q) groups improve aqueous solubility compared to the target compound’s unmodified isoquinoline . Sulfonyl/Sulfanyl Groups: RL0 (methanesulfonyl) and ’s pyridinylsulfanyl derivatives exhibit altered pharmacokinetics due to sulfur’s metabolic resistance .
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